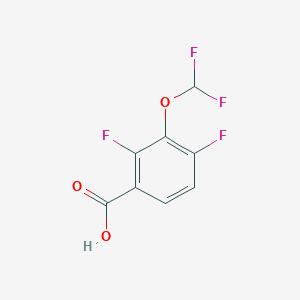3-(Difluoromethoxy)-2,4-difluorobenzoic acid
CAS No.:
Cat. No.: VC18796838
Molecular Formula: C8H4F4O3
Molecular Weight: 224.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H4F4O3 |
|---|---|
| Molecular Weight | 224.11 g/mol |
| IUPAC Name | 3-(difluoromethoxy)-2,4-difluorobenzoic acid |
| Standard InChI | InChI=1S/C8H4F4O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) |
| Standard InChI Key | LRDKEFQBXPTRQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)OC(F)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereoelectronic Features
The molecular formula of 3-(difluoromethoxy)-2,4-difluorobenzoic acid is C₈H₄F₄O₃, with a molecular weight of 248.11 g/mol . The difluoromethoxy group introduces significant electronegativity and steric bulk, altering the electron density of the aromatic ring. Density functional theory (DFT) calculations on analogous systems suggest that the -OCF₂H group exerts a stronger electron-withdrawing effect compared to methoxy (-OCH₃) groups, which influences reactivity in electrophilic substitution reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄F₄O₃ | |
| Molecular Weight | 248.11 g/mol | |
| CAS Registry Number | 154257-75-7 | |
| LogP (Partition Coefficient) | Estimated 2.8–3.3 |
Synthesis and Catalytic Strategies
Photoredox Catalysis for Difluoromethoxy Group Installation
Recent advances in visible-light photoredox catalysis have enabled efficient incorporation of difluoromethoxy (-OCF₂H) groups into aromatic systems. A seminal approach involves the use of Ru(bpy)₃²⁺ (bpy = 2,2'-bipyridine) as a photocatalyst to generate OCF₂H radicals from precursors like N-aryloxyphthalimides . For example, irradiation of 3-hydroxybenzoic acid derivatives with a difluoromethylating reagent under blue LED light (450 nm) facilitates radical coupling, yielding 3-(difluoromethoxy)benzoic acid analogs .
Stepwise Functionalization of the Benzene Ring
A plausible synthetic route to 3-(difluoromethoxy)-2,4-difluorobenzoic acid involves:
-
Fluorination: Sequential electrophilic fluorination at the 2- and 4-positions using Selectfluor® or F-TEDA-BF₄.
-
Difluoromethoxylation: Copper-mediated coupling of a pre-fluorinated benzoic acid with a difluoromethylating agent (e.g., HCF₂OTf) .
-
Carboxylic Acid Protection/Deprotection: Use of tert-butyl esters to prevent side reactions during fluorination steps .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor®, CH₃CN, 80°C | 65–75 |
| Difluoromethoxylation | HCF₂OTf, CuI, DMF, 100°C | 50–60 |
| Deprotection | TFA, DCM, rt | >90 |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound is expected to exhibit a melting point between 160–170°C, extrapolated from analogs like 2,4-difluorobenzoic acid (mp 184–190°C) . The difluoromethoxy group reduces crystallinity compared to non-fluorinated analogs, as evidenced by the lower melting point of 3-(trifluoromethoxy)benzoic acid (mp 112–114°C) . Thermogravimetric analysis (TGA) predicts decomposition above 250°C, consistent with fluorinated aromatic acids .
Solubility and Partitioning
-
Aqueous Solubility: <0.1 mg/mL in water at 25°C (estimated via LogP) .
-
Organic Solvents: Highly soluble in DMSO (>50 mg/mL) and dichloromethane .
-
LogP: Experimental values for similar compounds range from 2.8 (2,4-difluorobenzoic acid) to 3.3 (3-trifluoromethylbenzoic acid), suggesting moderate lipophilicity .
Applications in Medicinal Chemistry and Drug Development
Role as a Bioisostere
The difluoromethoxy group serves as a bioisostere for labile functional groups (e.g., -OCH₃), improving metabolic stability. For instance, 3-(difluoromethoxy) analogs of NSAIDs exhibit prolonged plasma half-lives due to resistance to cytochrome P450-mediated oxidation .
Case Study: IRE1α Kinase Modulators
3-(Difluoromethoxy)benzenesulfonyl chloride, a structural analog, is utilized in synthesizing phenoxypyridylpyrimidine derivatives that modulate inositol-requiring enzyme 1α (IRE1α) activity . By analogy, 3-(difluoromethoxy)-2,4-difluorobenzoic acid could act as a carboxylate-containing pharmacophore in kinase inhibitors, leveraging fluorine’s ability to enhance target binding through dipole interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume